molecular formula C12H13BrO5 B1301438 Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate CAS No. 20037-36-9

Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate

Cat. No.: B1301438
CAS No.: 20037-36-9
M. Wt: 317.13 g/mol
InChI Key: CDFJGOAIKJRSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate is an organic compound with the molecular formula C12H13BrO5 and a molecular weight of 317.14 g/mol . This compound is characterized by the presence of a bromo group, a formyl group, and a methoxy group attached to a phenoxyacetate moiety. It is commonly used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

The synthesis of Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 4-bromo-2-formyl-6-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromo group can participate in halogen bonding interactions, which can influence the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-3-17-11(15)7-18-12-8(6-14)4-9(13)5-10(12)16-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFJGOAIKJRSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363070
Record name ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20037-36-9
Record name ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.